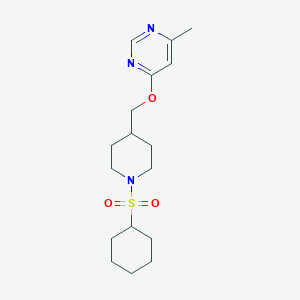

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine

Description

Properties

IUPAC Name |

4-[(1-cyclohexylsulfonylpiperidin-4-yl)methoxy]-6-methylpyrimidine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H27N3O3S/c1-14-11-17(19-13-18-14)23-12-15-7-9-20(10-8-15)24(21,22)16-5-3-2-4-6-16/h11,13,15-16H,2-10,12H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQJUIOIBPLMGIK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC=N1)OCC2CCN(CC2)S(=O)(=O)C3CCCCC3 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H27N3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine typically involves multiple steps, starting with the preparation of the piperidine ring, followed by the introduction of the cyclohexylsulfonyl group, and finally the attachment of the methoxy group to the pyrimidine ring. Common synthetic methods include:

Cyclization Reactions: Formation of the piperidine ring through cyclization of appropriate precursors.

Sulfonylation: Introduction of the cyclohexylsulfonyl group using reagents like cyclohexylsulfonyl chloride.

Methoxylation: Attachment of the methoxy group to the pyrimidine ring using methanol and a suitable catalyst.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.

Scientific Research Applications

Antihypertensive Activity

Research indicates that compounds similar to 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine exhibit significant antihypertensive properties. These compounds act as inhibitors of the angiotensin-converting enzyme (ACE), which plays a crucial role in regulating blood pressure. The inhibition of ACE leads to vasodilation and reduced blood pressure, making these compounds potential candidates for treating hypertension and related cardiovascular diseases .

Cancer Therapeutics

The structural characteristics of this compound suggest potential applications in cancer therapy. It has been noted that piperidine derivatives can modulate pathways involved in tumor growth and metastasis. For instance, compounds targeting the phosphatidylinositol-3-kinase (PI3K) pathway have shown promise in inhibiting cancer cell proliferation, particularly in breast cancer models . The unique combination of functional groups in this compound may enhance its efficacy as a PI3K inhibitor.

Neurological Disorders

There is growing interest in the neuroprotective properties of piperidine derivatives. Studies have indicated that such compounds may influence neurotransmitter systems and exhibit anti-inflammatory effects, which are beneficial in conditions like Alzheimer's disease and multiple sclerosis . The specific action mechanism of this compound in these contexts remains an area for further investigation.

Case Study 1: Antihypertensive Effects

A study conducted on a series of piperidine derivatives demonstrated that modifications at the piperidine nitrogen significantly enhanced ACE inhibition. The compound exhibited an IC50 value comparable to established antihypertensive drugs, suggesting its potential as an effective treatment option for hypertension .

Case Study 2: Cancer Inhibition

In vitro studies on breast cancer cell lines showed that derivatives of the compound inhibited cell proliferation by inducing apoptosis through the PI3K/Akt signaling pathway. These findings support the hypothesis that structural modifications can lead to enhanced anticancer activity .

Mechanism of Action

The mechanism of action of 4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Key Differences

The following table summarizes critical structural variations between the target compound and analogs:

Analysis of Substituent Effects

Sulfonyl Group Variations

- However, this may reduce aqueous solubility.

- Methylsulfonyl () : Smaller and more polar than cyclohexylsulfonyl, this group could increase solubility but reduce target binding affinity in hydrophobic pockets.

- Ethylsulfonyl () : Intermediate in size, ethylsulfonyl balances lipophilicity and solubility. The presence of fluorine in this compound further enhances metabolic stability .

Pyrimidine Core Modifications

- Phenyl and Methoxymethyl Groups () : The phenyl ring in CAS 339278-94-3 enables π-π stacking interactions, while the methoxymethyl group adds flexibility, possibly affecting conformational stability .

Salt Formation and Solubility

- The hydrochloride salt (CAS 2243207-40-9) in likely improves water solubility compared to the neutral target compound, which may be advantageous for formulation but could limit blood-brain barrier penetration .

Heterocyclic Additions

Implications for Drug Design

- Limitations : The absence of polar groups (e.g., amine or hydroxyl) may limit solubility, necessitating prodrug strategies or formulation adjustments.

- Comparative Bioactivity : While direct biological data are unavailable in the evidence, structural analogs with pyrazole () or phenyl groups () highlight the importance of aromatic and heterocyclic motifs in modulating target affinity .

Biological Activity

4-((1-(Cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine is a complex organic compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, synthesis, mechanisms of action, and comparisons with similar compounds.

The molecular formula of this compound is with a molecular weight of 379.5 g/mol. The compound features a pyrimidine core, a piperidine ring, and a cyclohexylsulfonyl group, which contribute to its unique biological properties.

Synthesis

The synthesis of this compound involves several key steps:

- Formation of the Piperidine Ring : Achieved through hydrogenation and cyclization reactions.

- Attachment of the Cyclohexylsulfonyl Group : Involves reacting piperidine with cyclohexylsulfonyl chloride under basic conditions.

- Pyrimidine Core Formation : Constructed via condensation reactions using suitable precursors .

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets involved in various cellular pathways. Preliminary studies suggest that it may act as an inhibitor of certain enzymes or receptors, influencing signaling pathways associated with neurological disorders and cancer .

Pharmacological Studies

Research indicates that this compound exhibits significant pharmacological properties:

- Anticonvulsant Activity : In studies involving animal models, compounds with similar structures have shown efficacy in reducing seizure activity, suggesting potential applications in epilepsy treatment .

- Anticancer Properties : The compound has been evaluated for its ability to inhibit cell growth in various cancer cell lines, showing promising results against acute leukemia models .

Structure-Activity Relationship (SAR)

A structure-activity relationship study revealed that modifications to the sulfonamide group and the piperidine structure significantly impact the biological activity of related compounds. For example, substituents on the piperidine ring can enhance binding affinity to target proteins, thereby improving therapeutic efficacy .

Comparative Analysis

To understand the unique properties of this compound, it is beneficial to compare it with similar compounds:

| Compound Name | Molecular Formula | Molecular Weight | Biological Activity |

|---|---|---|---|

| Compound A | C19H29N3O3S | 379.5 g/mol | Anticonvulsant |

| Compound B | C19H25N3O4S | 391.5 g/mol | Anticancer |

| Compound C | C16H24N2O3S | 324.4 g/mol | Neurological effects |

The presence of the cyclohexyl group in this compound distinguishes it from other compounds and contributes to its unique pharmacological profile.

Case Studies

Several case studies have highlighted the potential of this compound in clinical settings:

- Neurotoxicity Assessment : In a study evaluating neurotoxic effects using the rotorod test, certain derivatives showed minimal neurotoxicity at effective doses, suggesting a favorable safety profile for further development .

- Inhibition Studies : Compounds structurally related to this compound have been tested for their ability to inhibit specific protein-protein interactions critical in cancer progression, demonstrating significant potency compared to standard therapies .

Q & A

Q. What are the recommended synthetic routes for 4-((1-(cyclohexylsulfonyl)piperidin-4-yl)methoxy)-6-methylpyrimidine?

The synthesis typically involves three key steps:

- Piperidine sulfonylation : React piperidin-4-ylmethanol with cyclohexylsulfonyl chloride under basic conditions (e.g., triethylamine) to form 1-(cyclohexylsulfonyl)piperidin-4-ylmethanol .

- Methoxy linkage : Activate the hydroxyl group of the sulfonylated piperidine using a leaving group (e.g., tosyl chloride) and couple it to 4-hydroxy-6-methylpyrimidine via nucleophilic substitution .

- Purification : Use column chromatography (e.g., ethyl acetate/hexane gradient) or recrystallization to isolate the final product .

Q. How can the purity and structural integrity of this compound be verified?

- Nuclear Magnetic Resonance (NMR) : Analyze and NMR spectra to confirm substituent positions. For example, the cyclohexylsulfonyl group shows characteristic downfield shifts for sulfonyl protons (~3.1–3.3 ppm) and carbons (~55–60 ppm) .

- Mass Spectrometry (ESI-MS or HRMS) : Verify molecular weight (e.g., [M+H]+ peak) and isotopic patterns .

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95%) using a C18 column with UV detection at 254 nm .

Q. What safety protocols are essential during handling?

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .

- Ventilation : Conduct reactions in a fume hood to avoid inhalation of volatile intermediates .

- Waste Disposal : Segregate organic waste and dispose via certified chemical waste services to comply with environmental regulations .

Advanced Research Questions

Q. How can reaction conditions be optimized for the sulfonylation step?

- Solvent Selection : Use dichloromethane (DCM) or tetrahydrofuran (THF) for better solubility of sulfonyl chlorides .

- Catalysis : Introduce catalytic DMAP (4-dimethylaminopyridine) to accelerate sulfonylation .

- Temperature Control : Maintain 0–5°C during reagent addition to minimize side reactions (e.g., over-sulfonylation) .

- Post-Reaction Workup : Quench excess sulfonyl chloride with aqueous sodium bicarbonate and extract with DCM to improve yield .

Q. What analytical techniques resolve contradictions in spectral data?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in crowded regions (e.g., piperidine methoxy protons) .

- X-ray Crystallography : Determine absolute configuration and confirm spatial arrangement of the cyclohexylsulfonyl and pyrimidine groups .

- Dynamic Light Scattering (DLS) : Assess aggregation states in solution if solubility discrepancies arise .

Q. What strategies study the structure-activity relationship (SAR) of this compound?

- Analog Synthesis : Modify substituents (e.g., replace cyclohexyl with aryl groups) and compare bioactivity .

- Molecular Docking : Simulate binding interactions with target proteins (e.g., kinases or GPCRs) using software like AutoDock .

- Pharmacokinetic Profiling : Evaluate metabolic stability (CYP450 assays) and membrane permeability (Caco-2 cell models) .

Q. How can regioselectivity challenges in pyrimidine functionalization be addressed?

- Directed Ortho-Metalation : Use directing groups (e.g., methoxy) to control substitution positions during pyrimidine synthesis .

- Protecting Groups : Temporarily block reactive sites (e.g., with tert-butyldimethylsilyl ethers) to ensure selective methoxy attachment .

Data Contradiction Analysis

Q. How to interpret conflicting bioactivity data across assays?

- Dose-Response Curves : Verify linearity and Hill slopes to rule out assay-specific artifacts (e.g., fluorescence interference) .

- Orthogonal Assays : Cross-validate results using SPR (surface plasmon resonance) and ITC (isothermal titration calorimetry) .

- Batch Analysis : Check compound purity and stability (e.g., via LC-MS) to exclude degradation as a confounding factor .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.